molecular formula C20H20FNO3S B2798652 6-ethyl-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one CAS No. 899214-41-6

6-ethyl-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one

Cat. No.: B2798652
CAS No.: 899214-41-6
M. Wt: 373.44
InChI Key: CAFICICXOLQLJK-UHFFFAOYSA-N
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Description

6-ethyl-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one is a synthetic compound that belongs to the class of quinolone derivatives. It has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Antibacterial Applications

Research on quinoline derivatives, such as the one mentioned, often focuses on their antibacterial properties. For instance, compounds structurally related to quinolines have been synthesized and evaluated for their potential as broad-spectrum antibacterial agents. These compounds have shown efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), highlighting their importance in addressing antibiotic resistance (Hashimoto et al., 2007).

Anticancer Activity

Quinoline derivatives have also been explored for their anticancer properties. A study described the synthesis and biological evaluation of a new quinazolinone-based derivative, showing potent cytotoxic activity against various human cancer cell lines. This compound was a potent inhibitor of VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an anti-cancer agent (Riadi et al., 2021).

Enzyme Inhibition

Some quinoline derivatives have been investigated for their enzyme inhibitory activities. For example, sulfonamide and sulfone analogs of tetrahydroisoquinolines were studied for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine synthesis. These studies contribute to understanding the molecular interactions of such compounds and their potential therapeutic applications (Grunewald et al., 2006).

Synthesis and Characterization

The synthesis and characterization of fluoro-substituted benzothiazoles containing sulphonamido quinazolinyl imidazole have been reported. These compounds were synthesized using Ethylchloroformate and 2-aminobenzothiazoles, further evaluated for their antimicrobial, anti-inflammatory, and other biological activities, showcasing the diverse applications of such molecules in medicinal chemistry (Patel et al., 2009).

Properties

IUPAC Name

6-ethyl-3-(4-fluorophenyl)sulfonyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO3S/c1-3-11-22-13-19(26(24,25)16-8-6-15(21)7-9-16)20(23)17-12-14(4-2)5-10-18(17)22/h5-10,12-13H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFICICXOLQLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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